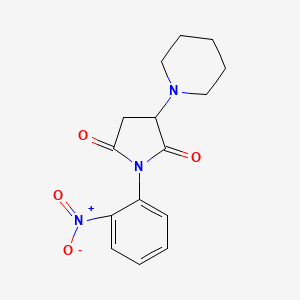
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has been extensively researched for its potential applications in various fields. It was initially developed as a treatment for metabolic and cardiovascular diseases, but its ability to enhance physical performance has also been studied. In
Mecanismo De Acción
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, inflammation, and oxidative stress. By activating PPARδ, 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy production and a decrease in lipid accumulation and inflammation.
Biochemical and Physiological Effects
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to an increase in energy production. It also decreases the expression of genes involved in lipid accumulation and inflammation, leading to a decrease in oxidative stress and inflammation. In addition, 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol, and increase HDL cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments is its high selectivity for PPARδ. This allows researchers to study the specific effects of PPARδ activation without interfering with other pathways. Another advantage is its stability and solubility, which make it easy to handle and administer. However, one limitation of using 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide is its potential toxicity and side effects. It has been shown to cause liver damage and cancer in animal studies, and its long-term safety in humans is still unknown.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide. One direction is to further investigate its potential use in the treatment of metabolic and cardiovascular diseases. Another direction is to study its effects on muscle growth and recovery, as well as its potential use in the treatment of muscle wasting and degeneration. Additionally, more research is needed to determine its long-term safety and potential side effects in humans. Finally, the development of more selective and safer PPARδ agonists may lead to the discovery of new therapeutic targets and applications.
Aplicaciones Científicas De Investigación
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively researched for its potential applications in various fields. It has been studied for its ability to improve metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in the treatment of cardiovascular diseases such as atherosclerosis, hypertension, and heart failure. In addition, 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide has been studied for its ability to enhance physical performance and endurance.
Propiedades
IUPAC Name |
2-(4-cyano-2-ethoxyphenoxy)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-17-9-13(11-19)7-8-16(17)24-12-18(21)20-14-5-4-6-15(10-14)22-2/h4-10H,3,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVOODPJFENKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(tert-butylamino)carbonyl]benzamide](/img/structure/B4395859.png)
![N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4395867.png)



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-cyclohexylurea](/img/structure/B4395890.png)


![2-fluoro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395912.png)



![4-[(benzylsulfonyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4395950.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B4395955.png)